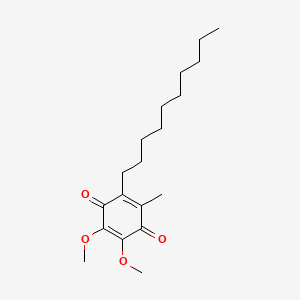

Decylubiquinone

Description

ubiquinol analog

Properties

IUPAC Name |

2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEGFMNVSYVVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204063 | |

| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55486-00-5 | |

| Record name | Decylubiquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55486-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLUBIQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8EJ59CQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decylubiquinone mechanism of action in mitochondria

An In-depth Technical Guide to the Mitochondrial Mechanism of Action of Decylubiquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound (dUb), a synthetic analog of Coenzyme Q10, within the mitochondria. It details its role as an electron shuttle, its interaction with the electron transport chain (ETC) complexes, and its antioxidant properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is a cell-permeable, hydrophobic quinone that readily accumulates in mitochondrial membranes.[1] Its primary mechanism revolves around its ability to act as a mobile electron carrier, interacting with multiple components of the ETC. This action leads to significant effects on mitochondrial respiration, reactive oxygen species (ROS) production, and cell survival pathways.

Electron Shuttling in the Electron Transport Chain

This compound functions as an alternative electron acceptor and donor, bypassing or supplementing the endogenous Coenzyme Q10 pool. In its oxidized form (this compound), it can accept electrons from both Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase).[1][2] Upon accepting electrons, it is reduced to decylubiquinol (dUbH₂). This reduced form then travels through the inner mitochondrial membrane and donates electrons to Complex III (cytochrome bc1 complex), thereby maintaining electron flow through the ETC.[1]

This shuttling capability is particularly significant under conditions where endogenous CoQ10 is deficient or when Complex I or III activities are impaired.[1] By providing an alternative route for electrons to enter Complex III, this compound can help sustain the mitochondrial membrane potential (ΔΨm) and ATP synthesis.[3]

Modulation of ETC Complex Activities

This compound does not merely act as a passive shuttle; it actively modulates the function of ETC complexes.

-

Complex I (NADH:ubiquinone oxidoreductase): The interaction is multifaceted. In its oxidized state, this compound is a potent electron acceptor for Complex I.[2] However, its reduced form, decylubiquinol, has been shown to severely impede Complex I activity.[2][4] This inhibitory effect can be mitigated by maintaining an oxidized state in experimental assays, suggesting a delicate redox balance is crucial for its net effect.

-

Complex II (Succinate Dehydrogenase): this compound is an effective substrate for Complex II.[2]

-

Complex III (Cytochrome bc1 complex): As the primary destination for electrons carried by decylubiquinol, Complex III is a critical interaction partner.[1] this compound can sustain electron flow to Complex III even when Complex I is inhibited.[1][5]

-

Supercomplexes: this compound significantly increases the integrated activities of Complex I/III and Complex II/III.[1][5] This suggests it may enhance electron transfer within mitochondrial supercomplexes, which are functional assemblies of individual ETC complexes. The precise mechanism for this enhancement is still under investigation but may involve improved coupling between the complexes.[1]

Antioxidant Properties and Inhibition of Permeability Transition

A key aspect of this compound's mechanism is its ability to function as an antioxidant, protecting mitochondria from oxidative stress.

-

ROS Scavenging: Mitochondrial Complex III is a major site of reactive oxygen species (ROS) production.[6] Studies have shown that this compound can block ROS production induced by glutathione depletion.[6][7] The proposed mechanism is the direct scavenging of ROS generated by the cytochrome bc1 complex, as this compound does not appear to inhibit the complex's enzymatic activity directly.[6]

-

Inhibition of Mitochondrial Permeability Transition (MPT): The MPT is a critical event in both apoptotic and necrotic cell death, often triggered by oxidative stress and calcium overload.[6] By reducing the mitochondrial ROS burden, this compound effectively prevents the activation of the MPT pore.[6][8] This action helps maintain mitochondrial integrity and prevents the release of pro-apoptotic factors.

Quantitative Data Summary

The effects of this compound have been quantified in various experimental systems. The tables below summarize key findings.

Table 1: Effect of this compound on ETC Complex Activities in Synaptosomes

| Parameter | Control Rate (nmol/min/mg) | Rate with 50 µM this compound (nmol/min/mg) | Percentage Increase | Reference |

| Complex I/III Activity | 53 ± 6.6 | 79.5 ± 9.2 | 64% | [1] |

| Complex II/III Activity | Not specified | Not specified | 80% | [1][5] |

| Complex I/III Inhibition Threshold | Baseline | Increased | 25-50% | [1][5] |

| Complex II/III Inhibition Threshold | Baseline | Increased | 25-50% | [1][5] |

| Complex III Inhibition Threshold | Baseline | Increased | 25-50% | [1][5] |

Table 2: Effective Concentrations in Cellular and Mitochondrial Assays

| Assay | Cell/Mitochondria Type | Effective Concentration (µM) | Observed Effect | Reference |

| Oxygen Consumption | Synaptosomes | 50 | Attenuated reductions during Complex I or III inhibition | [1] |

| MPT Inhibition | HL60 Cells | Not specified | Blocked ROS production and prevented MPT activation | [6] |

| MPT Inhibition | Rat Liver Mitochondria | 50 - 100 | Inhibited MPT pore opening in response to Ca²⁺ overload | [8] |

| Complex I Activity Assay | Muscle Mitochondria | 70 | Optimal concentration for spectrophotometric assay | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of this compound.

Protocol 1: Measurement of Mitochondrial Complex I/III Activity

This spectrophotometric assay measures the integrated activity from NADH to cytochrome c.

-

Principle: Complex I oxidizes NADH and reduces this compound to decylubiquinol. Decylubiquinol is then oxidized by Complex III, which in turn reduces cytochrome c. The rate of cytochrome c reduction is monitored by the increase in absorbance at 550 nm.

-

Reagents:

-

Assay Buffer: 25 mM potassium phosphate (pH 7.2), 5 mM MgCl₂, 2.5 mg/mL bovine serum albumin (BSA).

-

NADH solution (10 mM).

-

Cytochrome c (oxidized, 10 mM).

-

This compound (5 mM in ethanol).

-

Rotenone (2 mM in ethanol, Complex I inhibitor).

-

Antimycin A (2 mM in ethanol, Complex III inhibitor).

-

Mitochondrial sample (e.g., isolated mitochondria or synaptosomes, 0.5-1.0 mg/mL protein).

-

-

Equipment: Dual-wavelength spectrophotometer.

-

Procedure:

-

Pre-warm the assay buffer to 30°C.

-

In a cuvette, add 1 mL of assay buffer, cytochrome c (to a final concentration of 75 µM), and the mitochondrial sample.

-

Add this compound to a final concentration of 50-70 µM.

-

Initiate the reaction by adding NADH to a final concentration of 100 µM.

-

Immediately monitor the increase in absorbance at 550 nm (with a reference wavelength of 540 nm) for 3-5 minutes.

-

To determine the specific activity, perform a parallel experiment in the presence of rotenone (2 µM). The rotenone-sensitive rate represents the Complex I/III activity.

-

The activity can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

-

Protocol 2: Assessment of Mitochondrial ROS Production

This method uses a fluorescent probe to detect changes in mitochondrial ROS levels in live cells.

-

Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Reagents:

-

Cell culture medium.

-

DCFDA solution (10 mM in DMSO).

-

This compound (stock solution in ethanol or DMSO).

-

ROS-inducing agent (e.g., diethylmaleate (DEM) to deplete GSH).

-

Phosphate-buffered saline (PBS).

-

-

Equipment: Flow cytometer or fluorescence plate reader/microscope.

-

Procedure:

-

Culture cells (e.g., HL60) to the desired confluency.

-

Pre-treat one group of cells with this compound (e.g., 10 µM) for 1-2 hours. Another group remains as an untreated control.

-

Wash the cells with PBS.

-

Load the cells with DCFDA by incubating them with 5-10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells again with PBS to remove excess dye.

-

Induce oxidative stress by treating cells with an agent like DEM (1 mM) for a specified time (e.g., 30-120 minutes).

-

Harvest the cells (if using flow cytometry) or read the fluorescence directly in a plate reader.

-

Analyze the fluorescence intensity (Excitation ~488 nm, Emission ~525 nm). A decrease in fluorescence in the this compound-treated group compared to the DEM-only group indicates ROS scavenging.

-

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in ΔΨm.

-

Principle: TMRE is a cationic, lipophilic dye that accumulates in active mitochondria in proportion to the negative membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.

-

Reagents:

-

Cell culture medium.

-

TMRE stock solution (1 mM in DMSO).

-

This compound.

-

FCCP (a protonophore used as a positive control for depolarization, 10 mM stock).

-

-

Equipment: Flow cytometer or fluorescence microscope.

-

Procedure:

-

Culture and treat cells with this compound and/or a compound of interest as required.

-

In the final 30 minutes of treatment, add TMRE to the culture medium to a final concentration of 25-100 nM.

-

A positive control group should be treated with FCCP (10 µM) for 5-10 minutes to induce complete depolarization.

-

Gently wash the cells with pre-warmed PBS or medium.

-

Immediately analyze the cells via flow cytometry or fluorescence microscopy (Excitation ~549 nm, Emission ~575 nm).

-

Compare the fluorescence intensity of treated cells to the control and FCCP-treated cells to determine the effect on ΔΨm.

-

References

- 1. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. academic.oup.com [academic.oup.com]

Decylubiquinone: A Technical Guide to a Promising Coenzyme Q10 Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylubiquinone, a synthetic analogue of Coenzyme Q10 (CoQ10), has emerged as a molecule of significant interest in the field of mitochondrial medicine and drug development. Possessing a shorter decyl side chain in place of the ten-isoprenoid unit tail of CoQ10, this compound exhibits improved solubility and cellular uptake, facilitating its investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its core mechanisms of action, preclinical therapeutic applications, and the experimental methodologies used to elucidate its biological functions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting mitochondrial dysfunction and oxidative stress-related pathologies.

Introduction: this compound as a Coenzyme Q10 Analogue

Coenzyme Q10 is a vital component of the mitochondrial electron transport chain (ETC) and a potent lipid-soluble antioxidant.[1] However, its therapeutic potential is often limited by its high hydrophobicity and low bioavailability.[2] this compound (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone) was developed as a more water-soluble analogue to overcome these limitations, enabling more effective in vitro and potentially in vivo applications.[3] Its primary mechanism of action centers on its ability to interact with the mitochondrial respiratory chain, modulate cellular redox status, and influence key signaling pathways involved in cell survival and death.

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily focused on the mitochondria.

Interaction with the Mitochondrial Electron Transport Chain

This compound functions as a mobile electron carrier within the inner mitochondrial membrane, accepting electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and transferring them to Complex III (cytochrome bc1 complex).[4] Studies have shown that this compound can significantly increase the enzymatic activity of Complex I/III and Complex II/III.[4][5] This enhancement of electron flow can help to maintain mitochondrial membrane potential and support ATP synthesis, particularly under conditions of mitochondrial stress.

Notably, the reduced form of this compound, decylubiquinol, has been shown to impede the activity of Complex I.[3] This highlights the importance of the redox state of this compound in its overall effect on mitochondrial respiration.

Antioxidant Properties and Modulation of Oxidative Stress

This compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[6] It has been shown to block ROS production in response to glutathione depletion.[6] This antioxidant activity is crucial in pathological conditions where excessive ROS production from dysfunctional mitochondria contributes to cellular damage.

Inhibition of the Mitochondrial Permeability Transition

A key aspect of this compound's mechanism of action is its ability to inhibit the mitochondrial permeability transition (MPT).[6] The MPT is a critical event in the intrinsic pathway of apoptosis, characterized by the opening of a non-specific pore in the inner mitochondrial membrane, leading to mitochondrial swelling, rupture, and the release of pro-apoptotic factors. By preventing the MPT, this compound can protect cells from various apoptotic stimuli.

Therapeutic Applications in Preclinical Models

The unique properties of this compound have led to its investigation in several preclinical models of disease.

Neurodegenerative Diseases

Given its ability to improve mitochondrial function and combat oxidative stress, this compound has been proposed as a potential therapeutic agent for neurodegenerative disorders where mitochondrial dysfunction is a key pathological feature.[4] Preclinical studies have suggested its potential benefit in conditions associated with reduced Complex I activity, such as Leber's Hereditary Optic Neuropathy (LHON), and mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS).[4]

Cancer

Recent preclinical studies have demonstrated the anti-cancer potential of this compound. In models of breast cancer, this compound was found to suppress tumor growth and metastasis by inhibiting angiogenesis.[7] This effect was mediated through the ROS/p53/BAI1 signaling pathway.[7] Furthermore, research has indicated that this compound can inhibit the growth of colorectal cancer by upregulating Sirtuin 2.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Effects of this compound on Mitochondrial Electron Transport Chain Complex Activities

| Parameter | Control | This compound (50 µM) | Percentage Increase | Reference |

| Complex I/III Activity (nmol/min/mg) | 51.7 ± 5.7 | 85.0 ± 8.3 | 64% | [4] |

| Complex II/III Activity (nmol/min/mg) | 33.8 ± 6.8 | 61.0 ± 5.7 | 80% | [4] |

Table 2: Effects of this compound on Mitochondrial Inhibition Thresholds

| Parameter | Control | This compound (50 µM) | Reference |

| Complex I Inhibition Threshold | ~10% | ~15% | [4] |

| Complex I/III Inhibition Threshold | 35% | 85% | [4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Measurement of Mitochondrial Respiratory Chain Complex Activities

Objective: To determine the enzymatic activity of mitochondrial electron transport chain complexes.

General Protocol (Spectrophotometric Method):

-

Mitochondrial Isolation: Isolate mitochondria from tissues or cells using differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).

-

Complex I (NADH:ubiquinone oxidoreductase) Activity:

-

Monitor the decrease in absorbance at 340 nm resulting from the oxidation of NADH.

-

The reaction mixture typically contains NADH, a buffer (e.g., potassium phosphate), and the mitochondrial sample. The reaction is initiated by the addition of a ubiquinone analogue (e.g., this compound) and the rotenone-sensitive rate is determined.

-

-

Complex I/III (NADH:cytochrome c oxidoreductase) Activity:

-

Monitor the increase in absorbance at 550 nm due to the reduction of cytochrome c.

-

The reaction mixture includes NADH, cytochrome c, a buffer, and the mitochondrial sample. The activity is measured as the rotenone-sensitive rate of cytochrome c reduction.

-

-

Complex II/III (Succinate:cytochrome c oxidoreductase) Activity:

-

Similar to Complex I/III activity, but the reaction is initiated with succinate instead of NADH.

-

The activity is measured as the antimycin A-sensitive rate of cytochrome c reduction.

-

Note: Specific buffer compositions, substrate concentrations, and inhibitor concentrations may vary between studies.

Antioxidant Capacity Assays

Objective: To evaluate the free radical scavenging activity of this compound.

General Protocol (DPPH Assay):

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add a solution of this compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound's function.

Caption: Electron flow through the mitochondrial ETC with this compound.

Caption: this compound's role in preventing apoptosis via MPT inhibition.

Pharmacokinetics, Toxicology, and Clinical Trials: Current Gaps in Knowledge

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its clinical development. However, to date, there is a notable lack of publicly available in vivo pharmacokinetic data specifically for this compound. While studies on CoQ10 and other analogues like Idebenone provide some insights, dedicated ADME studies on this compound are required.[2][8]

Similarly, formal toxicology studies evaluating the safety profile of this compound have not been extensively reported. Safety data sheets indicate that its toxicological properties have not been thoroughly investigated.[9]

A search of clinical trial registries reveals no registered clinical trials specifically investigating the efficacy and safety of this compound in human subjects. This underscores the early stage of its development as a potential therapeutic agent.

Conclusion and Future Directions

This compound stands out as a promising Coenzyme Q10 analogue with enhanced physicochemical properties that facilitate its biological investigation. Its ability to modulate mitochondrial function, act as a potent antioxidant, and inhibit the mitochondrial permeability transition provides a strong rationale for its further development as a therapeutic agent for a range of diseases underpinned by mitochondrial dysfunction and oxidative stress.

The preclinical findings in cancer models are particularly encouraging and warrant further investigation. Future research should focus on:

-

Comprehensive ADME and Pharmacokinetic Studies: Elucidating the in vivo fate of this compound is a critical next step.

-

In-depth Preclinical Efficacy Studies: Expanding the evaluation of this compound in a wider range of disease models, including various neurodegenerative and metabolic disorders.

-

Formal Toxicology and Safety Pharmacology Studies: Establishing a comprehensive safety profile is essential before any clinical translation.

-

Formulation Development: Optimizing delivery systems to enhance bioavailability and target specificity.

Addressing these key areas will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its eventual clinical evaluation.

References

- 1. cir-safety.org [cir-safety.org]

- 2. Coenzyme Q10: absorption, tissue uptake, metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses breast cancer growth and metastasis by inhibiting angiogenesis via the ROS/p53/ BAI1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of idebenone in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Decylubiquinone: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylubiquinone, a synthetic analogue of Coenzyme Q10 (CoQ10), is a potent antioxidant with significant therapeutic potential. Its shorter decyl side chain enhances its bioavailability and cellular uptake compared to the longer isoprenoid tail of CoQ10. This technical guide provides an in-depth analysis of the antioxidant properties of this compound, focusing on its mechanisms of action, experimental evidence, and the signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound for various therapeutic applications.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, primarily centered around its role within the mitochondrial electron transport chain (ETC) and its ability to directly scavenge reactive oxygen species (ROS).

1. Role in the Mitochondrial Electron Transport Chain:

This compound functions as an electron carrier in the mitochondrial respiratory chain.[1] It can accept electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and transfer them to Complex III (cytochrome bc1 complex).[1] This process is crucial for efficient ATP production. The antioxidant activity in this context arises from its ability to facilitate electron flow, thereby reducing the leakage of electrons that can lead to the formation of superoxide radicals (O₂⁻), a primary source of cellular ROS.

Its reduced form, decylubiquinol, is a potent antioxidant that can directly neutralize free radicals within the mitochondrial membrane, protecting lipids and proteins from oxidative damage.

2. Direct Scavenging of Reactive Oxygen Species (ROS):

This compound, particularly in its reduced form (decylubiquinol), is an effective scavenger of various ROS, including superoxide radicals and peroxyl radicals. This direct radical-scavenging activity helps to mitigate oxidative stress throughout the cell, not just within the mitochondria. Studies have shown that pretreatment with this compound can block ROS production induced by glutathione depletion.[2]

3. Modulation of the Nrf2 Signaling Pathway:

While direct evidence for this compound is still emerging, its close structural and functional analogue, Idebenone, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase.[3][4][5] It is highly probable that this compound shares this mechanism, thereby enhancing the cell's intrinsic antioxidant defenses.

Quantitative Data on Antioxidant Efficacy

The antioxidant effects of this compound have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of this compound on Mitochondrial Respiratory Chain Complex Activities

| Mitochondrial Complex | Treatment | % Increase in Activity (Mean ± SE) | Reference |

| Complex I/III | 50 µM this compound | 64% ± 8.3 | [3] |

| Complex II/III | 50 µM this compound | 80% ± 5.7 | [3] |

Table 2: Protective Effects of this compound Against Oxidative Stress Markers

| Oxidative Stress Marker | Model System | Treatment | Outcome | Reference |

| Reactive Oxygen Species (ROS) | HL60 cells with GSH depletion | Pretreatment with this compound | Blocked ROS production | [2] |

| Malondialdehyde (MDA) | Testicular torsion/detorsion in rats | Idebenone (analogue) | Significant decrease in MDA levels | [6] |

| Total Antioxidant Capacity (TAC) | Testicular torsion/detorsion in rats | Idebenone (analogue) | Significant increase in TAC | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the antioxidant properties of this compound.

1. Assessment of Mitochondrial Respiratory Chain Complex Activity:

-

Objective: To measure the effect of this compound on the activity of mitochondrial electron transport chain complexes.

-

Method: Spectrophotometric analysis of the activity of individual or combined complexes (e.g., Complex I/III, II/III) in isolated mitochondria or cell lysates.

-

Protocol Summary (based on[3]):

-

Isolate mitochondria from the tissue or cells of interest.

-

Incubate the mitochondrial preparation with and without this compound (e.g., 50 µM).

-

For Complex I/III activity, measure the rate of cytochrome c reduction at 550 nm using NADH as a substrate.

-

For Complex II/III activity, measure the rate of cytochrome c reduction at 550 nm using succinate as a substrate.

-

Calculate the specific activity (nmol/min/mg protein) and compare the results between treated and untreated samples.

-

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Objective: To determine the free radical scavenging capacity of this compound in a cell-free system.

-

Method: A spectrophotometric assay that measures the reduction of the stable DPPH radical by an antioxidant.

-

Protocol Summary:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare a series of concentrations of this compound.

-

Mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

-

3. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation:

-

Objective: To assess the ability of this compound to inhibit lipid peroxidation.

-

Method: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

-

Protocol Summary (based on[7][8][9]):

-

Induce lipid peroxidation in a biological sample (e.g., tissue homogenate, cell lysate, or liposomes) using an oxidizing agent (e.g., Fe²⁺/ascorbate).

-

Treat the samples with and without various concentrations of this compound.

-

Add TBA reagent to the samples and heat at 95°C for a specified time (e.g., 60 minutes).

-

Cool the samples and measure the absorbance of the resulting pink-colored solution at approximately 532 nm.

-

Quantify the amount of MDA produced and calculate the percentage inhibition of lipid peroxidation by this compound.

-

Signaling Pathways and Experimental Workflows

Mitochondrial Electron Transport Chain and ROS Production

The following diagram illustrates the flow of electrons through the mitochondrial electron transport chain and indicates where this compound acts and how it helps to mitigate the production of reactive oxygen species.

Caption: this compound in the Mitochondrial ETC.

Experimental Workflow for DPPH Radical Scavenging Assay

This diagram outlines the typical workflow for assessing the antioxidant capacity of this compound using the DPPH assay.

Caption: DPPH Assay Workflow.

Nrf2 Signaling Pathway Activation

The following diagram depicts the likely mechanism by which this compound activates the Nrf2 antioxidant response pathway, based on evidence from its analogue, Idebenone.

Caption: Nrf2 Pathway Activation.

Conclusion

This compound is a promising antioxidant agent with a well-defined role in mitochondrial bioenergetics and ROS scavenging. Its potential to activate the Nrf2 signaling pathway further enhances its cytoprotective effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies for a range of oxidative stress-related pathologies. Future investigations should focus on elucidating the precise molecular interactions of this compound with the Nrf2 pathway and conducting comprehensive in vivo studies to validate its therapeutic efficacy.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytoprotective Effect of Idebenone through Modulation of the Intrinsic Mitochondrial Pathway of Apoptosis in Human Retinal Pigment Epithelial Cells Exposed to Oxidative Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Idebenone regulates sirt1/Nrf2/TNF-α pathway with inhibition of oxidative stress, inflammation, and apoptosis in testicular torsion/detorsion in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

Decylubiquinone and Reactive Oxygen Species (ROS) Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylubiquinone, a synthetic analog of coenzyme Q10, has emerged as a significant molecule of interest in the study of mitochondrial function and the mitigation of oxidative stress. This technical guide provides a comprehensive overview of the core mechanisms by which this compound inhibits the production of reactive oxygen species (ROS). It delves into its interaction with the mitochondrial electron transport chain, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for assessing its activity. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and Reactive Oxygen Species

Reactive oxygen species (ROS) are a group of highly reactive chemical molecules derived from oxygen. While they play essential roles in cell signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in a wide range of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer. The primary intracellular source of ROS is the mitochondrial electron transport chain (ETC).

This compound (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone) is a ubiquinone analog characterized by a shorter decyl side chain, which allows it to readily traverse mitochondrial membranes.[1] Its structural similarity to the endogenous coenzyme Q10 enables it to participate in the electron transport process, where it exerts its primary antioxidant effects.

Mechanism of Action: Inhibition of Mitochondrial ROS Production

This compound's principal mechanism for inhibiting ROS lies in its ability to modulate the function of the mitochondrial electron transport chain, particularly at complexes I and III.

-

Interaction with Complex I and III: this compound can accept electrons from complex I and be reduced to decylubiquinol. This reduced form then transfers electrons to complex III, effectively participating in the Q-cycle.[1] This action helps to maintain a fluid electron flow, thereby reducing the likelihood of electron leakage and subsequent superoxide formation.

-

Enhancement of Electron Transport Chain Activity: Studies have shown that this compound can increase the activity of combined mitochondrial complexes. Specifically, it has been reported to increase the activity of complex I/III and complex II/III.[1][2] This enhancement of electron transfer efficiency is a key factor in minimizing the generation of ROS.

-

Attenuation of Mitochondrial Dysfunction: In the presence of ETC inhibitors, which are known to induce ROS production, this compound has been shown to attenuate the resulting decrease in oxygen consumption.[1][2] This suggests a protective effect on mitochondrial function under conditions of stress.

-

Direct ROS Scavenging: While the primary antioxidant mechanism of this compound is linked to its role within the ETC, there is also evidence to suggest that its reduced form, decylubiquinol, can directly scavenge ROS, particularly those generated by complex III.[3][4]

Quantitative Data on this compound's Effects

The following table summarizes the key quantitative findings from preclinical studies investigating the effects of this compound on mitochondrial function.

| Parameter | Experimental Model | Treatment | Result | Reference |

| Complex I/III Activity | Rat brain synaptosomes | 50 µM this compound | 64% increase | [1][2] |

| Complex II/III Activity | Rat brain synaptosomes | 50 µM this compound | 80% increase | [1][2] |

| Oxygen Consumption | Rat brain synaptosomes with myxothiazol (Complex III inhibitor) | 50 µM this compound | Significant attenuation of reduction in oxygen consumption at 350 nM and 500 nM myxothiazol | [2] |

| Cytotoxicity | Chinese hamster V79 cells | Pre-incubation with this compound | Suppression of H₂O₂-induced cytotoxicity | [5] |

Signaling Pathways

Mitochondrial Electron Transport Chain and this compound

This compound integrates into the electron transport chain, influencing the flow of electrons and thereby reducing the generation of superoxide radicals (O₂⁻), a primary ROS.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

Decylubiquinone: A Technical Guide to Cellular Uptake, Subcellular Localization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylubiquinone, a synthetic analog of coenzyme Q10, has garnered significant interest for its therapeutic potential, primarily attributed to its influence on mitochondrial function. This technical guide provides an in-depth overview of the current understanding of this compound's cellular uptake, subcellular localization, and its impact on key cellular processes. While direct quantitative data on its cellular uptake kinetics and precise subcellular distribution remain areas for further investigation, this document synthesizes available information on its mitochondrial accumulation and its effects on the electron transport chain and apoptosis. Detailed experimental protocols for studying its localization and activity are provided, alongside visual representations of its known molecular interactions and pathways.

Cellular Uptake of this compound

The cellular uptake of this compound is thought to be primarily driven by its physicochemical properties. As a hydrophobic molecule, it is proposed to passively diffuse across the plasma membrane and subsequently accumulate in intracellular lipid environments.[1]

Mechanism of Uptake:

Due to its lipophilic nature, this compound can readily partition into the lipid bilayer of the plasma membrane and subsequently traverse it to enter the cytoplasm. This process is generally considered to be energy-independent and not reliant on specific membrane transporters. Once inside the cell, its hydrophobicity likely drives its association with intracellular membranes.

Current literature lacks specific quantitative data on the kinetics of this compound uptake, such as uptake rate constants or intracellular concentrations following administration.

Subcellular Localization of this compound

The primary subcellular destination of this compound is the mitochondrion. Its structure, particularly the decyl side chain, facilitates its accumulation within the inner mitochondrial membrane, the site of the electron transport chain.[2]

Evidence for Mitochondrial Localization:

-

Functional Studies: A significant body of research demonstrates the direct effects of this compound on the components of the mitochondrial electron transport chain, providing strong indirect evidence for its localization to this organelle.[2][3]

-

Structural Analogy: As an analog of coenzyme Q10, which is an integral component of the mitochondrial respiratory chain, this compound is expected to share a similar subcellular distribution.

Quantitative data on the precise distribution of this compound among different subcellular compartments (e.g., mitochondria vs. endoplasmic reticulum, lysosomes, etc.) is not extensively available in the current scientific literature.

Quantitative Data on Biological Activity

While direct uptake and localization quantities are limited, the functional consequences of this compound treatment have been quantified in several studies.

| Parameter | Cell/System | Concentration of this compound | Observed Effect | Reference |

| Complex I/III Activity | Rat brain synaptosomes | 50 µM | 64% increase | [3] |

| Complex II/III Activity | Rat brain synaptosomes | 50 µM | 80% increase | [3] |

| Complex I Inhibition Threshold | Rat brain synaptosomes | 50 µM | Increased from 10% to 15% | [3] |

| Complex I/III Inhibition Threshold | Rat brain synaptosomes | 50 µM | Increased from 10% to 15% | [3] |

| Complex II/III Inhibition Threshold | Rat brain synaptosomes | 50 µM | Increased from 40% to 90% | [3] |

| Complex III Inhibition Threshold | Rat brain synaptosomes | 50 µM | Increased by 25-50% | [3] |

Signaling Pathways and Molecular Interactions

This compound's primary site of action is the mitochondrial electron transport chain, where it influences the flow of electrons and, consequently, cellular bioenergetics and redox status. It also plays a significant role in the regulation of apoptosis through its interaction with the mitochondrial permeability transition pore (mPTP).

Interaction with the Electron Transport Chain

This compound acts as an electron shuttle within the inner mitochondrial membrane, accepting electrons from Complex I and Complex II and transferring them to Complex III.[3] This activity can modulate the overall efficiency of oxidative phosphorylation.

Figure 1: this compound in the Electron Transport Chain.

Regulation of the Mitochondrial Permeability Transition Pore and Apoptosis

This compound has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic pathway of apoptosis.[1][2] By preventing mPTP opening, this compound can inhibit the release of pro-apoptotic factors like cytochrome c from the mitochondria, thereby blocking the downstream caspase cascade.

Figure 2: this compound's Role in Apoptosis Regulation.

Experimental Protocols

Subcellular Fractionation for this compound Localization

This protocol outlines a general procedure for separating cellular components to determine the relative enrichment of this compound in different fractions.

Figure 3: Workflow for Subcellular Fractionation.

Protocol Details:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting and Homogenization: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondrial fraction.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum). The final supernatant represents the cytosolic fraction.

-

-

Quantification: Extract this compound from each fraction using an appropriate organic solvent and quantify its concentration using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS/MS) detection.

Confocal Microscopy for Subcellular Localization

This protocol describes the use of fluorescence microscopy to visualize the co-localization of this compound with specific organelle markers.

Protocol Details:

-

Cell Culture and Labeling:

-

Seed cells on glass-bottom dishes suitable for microscopy.

-

Treat cells with this compound.

-

Incubate cells with a fluorescent probe specific for the organelle of interest (e.g., MitoTracker™ Red CMXRos for mitochondria).

-

-

Fixation and Permeabilization (Optional):

-

Fix cells with 4% paraformaldehyde in PBS.

-

Permeabilize cells with a detergent like Triton X-100 if intracellular antibody staining is required.

-

-

Imaging:

-

Acquire images using a confocal microscope with appropriate laser lines and emission filters for this compound (if it possesses intrinsic fluorescence) or a specific fluorescent tag, and the organelle marker.

-

-

Co-localization Analysis:

-

Analyze the acquired images using software to determine the degree of overlap between the this compound signal and the organelle marker signal. Pearson's correlation coefficient is a commonly used metric for this analysis.

-

Conclusion

This compound is a promising molecule with well-documented effects on mitochondrial function and apoptosis. Its primary subcellular localization within the mitochondria allows it to directly influence the electron transport chain and the mitochondrial permeability transition pore. While the precise mechanisms and quantitative aspects of its cellular uptake and distribution require further elucidation, the experimental protocols outlined in this guide provide a framework for researchers to investigate these processes. Future studies focusing on quantitative measurements of this compound's pharmacokinetics at the cellular level will be crucial for optimizing its therapeutic applications.

References

- 1. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: This technical guide provides an in-depth analysis of Decylubiquinone, a synthetic analog of Coenzyme Q10, and its therapeutic potential in targeting key pathological mechanisms of age-related diseases.

Executive Summary

Age-related diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, are fundamentally linked to mitochondrial dysfunction and escalating oxidative stress. The mitochondrial electron transport chain (ETC), the primary site of cellular energy production, is also the main source of damaging reactive oxygen species (ROS). This compound emerges as a promising therapeutic candidate by directly targeting the ETC to enhance mitochondrial function and mitigate oxidative damage. As a lipophilic quinone, it readily integrates into the mitochondrial inner membrane, where it facilitates electron transfer and bolsters the efficiency of ATP production. This guide synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes its proposed signaling pathways, offering a comprehensive resource for researchers in the field.

Core Mechanism of Action: Mitochondrial Bioenergetics

This compound is an exogenous, cell-permeable ubiquinone analog that directly participates in the mitochondrial electron transport chain.[1] Its primary role is to act as an electron shuttle, accepting electrons from Complex I and Complex II and transferring them to Complex III.[1] This action is critical, as age and pathological conditions often lead to a decline in the efficiency of these complexes.[1] By providing an additional pool of electron carriers, this compound can effectively bypass certain inhibitions or inefficiencies, thereby enhancing overall mitochondrial respiration.

Studies on isolated synaptosomes have demonstrated that this compound significantly increases the activity of coupled mitochondrial complexes and improves the resilience of the respiratory chain to inhibition.[1] This suggests a potent role in maintaining neuronal energy homeostasis, a critical factor in preventing the progression of neurodegenerative diseases.[1]

Quantitative Impact on Mitochondrial Function

The following table summarizes the observed effects of this compound on the activity and inhibition thresholds of the mitochondrial electron transport chain complexes in rat brain synaptosomes.

| Parameter Measured | Control | 50 µM this compound | Percentage Change | Source |

| Complex I/III Activity (nmol/min/mg) | 51.7 ± 5.7 | 85.0 ± 8.3 | +64% | [1] |

| Complex II/III Activity (nmol/min/mg) | 33.8 ± 6.8 | 61.0 ± 5.7 | +80% | [1] |

| Complex I Inhibition Threshold (%) | ~10% | ~15% | +50% | [1] |

| Complex I/III Inhibition Threshold (%) | 35% | 85% | +143% | [1] |

| Oxygen Consumption (at 42% C I/III inhibition) | 41% of control rate | 57% of control rate | +39% | [1] |

Table 1: Quantitative effects of this compound on mitochondrial ETC parameters.

Proposed Antioxidant Signaling Pathway: Nrf2 Activation

Beyond its direct role in bioenergetics, this compound is proposed to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. While direct evidence for this compound is still emerging, its hydroquinone structure is characteristic of a class of molecules known to be proelectrophilic activators of this pathway.

The canonical mechanism involves the modification of cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione synthesis enzymes.

References

The Chemical Synthesis and Purification of Decylubiquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylubiquinone, a synthetic analog of Coenzyme Q10, serves as a crucial tool in mitochondrial research, offering a more soluble and readily diffusible alternative for studying electron transport chain function. Its chemical synthesis and rigorous purification are paramount to ensure experimental reproducibility and the validity of research findings. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the preparation of its key precursor, 2,3-dimethoxy-5-methyl-1,4-benzoquinone, and the subsequent attachment of the decyl side chain. Furthermore, this guide outlines detailed protocols for the purification of the final product using silica gel column chromatography and preparative thin-layer chromatography, along with methods for crystallization. Quantitative data on reaction yields and product purity are presented in tabular format for clarity. Finally, logical workflows for the synthesis and purification processes are illustrated using Graphviz diagrams to provide a clear visual representation of the experimental procedures.

Chemical Synthesis of this compound

The synthesis of this compound (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone) is a multi-step process that begins with the formation of the substituted benzoquinone ring, followed by the attachment of the decyl aliphatic tail.

Synthesis of the Precursor: 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q₀)

A common and effective route to the benzoquinone core of this compound starts from 3,4,5-trimethoxytoluene. This method involves an oxidation reaction to yield the desired 2,3-dimethoxy-5-methyl-1,4-benzoquinone, also known as Coenzyme Q₀.[1][2]

Experimental Protocol:

-

Reaction Setup: To 24 g of 3,4,5-trimethoxytoluene, add 40 mL of acetic acid, 40 mL of 50% hydrogen peroxide, 20 mL of a supported heteropolyacid catalyst, and 0.4 g of polyethylene glycol (PEG-1000) as a phase transfer catalyst.[1]

-

Reaction Conditions: Maintain the reaction mixture at a temperature of 30-35°C with continuous stirring.[1]

-

Work-up: Upon completion of the reaction, wash the reaction medium with water.

-

Extraction: Extract the product with dichloromethane.

-

Isolation: Remove the solvent under reduced pressure to yield the crystalline product.

This method has been reported to produce 2,3-dimethoxy-5-methyl-1,4-benzoquinone with a purity of 97% and a yield of 90%.[1]

Synthesis of this compound

The attachment of the decyl side chain to the 2,3-dimethoxy-5-methyl-1,4-benzoquinone core is achieved through a radical-mediated reaction using diundecanoyl peroxide.

Experimental Protocol:

-

Reaction Setup: Dissolve 1.82 g (10 mmol) of 2,3-dimethoxy-5-methyl-1,4-benzoquinone in 50 mL of glacial acetic acid.

-

Reaction Conditions: Heat the mixture to 90°-95°C under a nitrogen atmosphere.

-

Reagent Addition: Prepare a mixture of 7.4 g (20 mmol) of diundecanoyl peroxide in 5 mL of acetic acid and add it dropwise to the reaction mixture over a 2-hour period.

-

Reaction Progression: Allow the reaction mixture to stir for an additional 20 hours at 90°-95°C.

-

Isolation of Crude Product: After the reaction is complete, evaporate the solvent to dryness in vacuo.

The reported yield for this synthesis is 43%.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. A multi-step purification process involving column chromatography and preparative thin-layer chromatography is effective.

Silica Gel Column Chromatography

Experimental Protocol:

-

Column Preparation: Prepare a silica gel column using a suitable slurry packing method. The amount of silica gel should be approximately 50-100 times the weight of the crude product for effective separation.

-

Loading the Sample: Dissolve the crude residue in a minimal amount of the initial elution solvent and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of chloroform to a final ratio of 6:4 (hexane:chloroform).

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Pooling and Concentration: Combine the fractions containing the desired orange-colored product and concentrate them.

Preparative Thin-Layer Chromatography (TLC)

For further purification, the concentrated orange fraction from the column chromatography is subjected to preparative TLC.

Experimental Protocol:

-

Plate Preparation: Use a 20 cm x 20 cm glass plate with a 2.5 mm silica gel layer.

-

Sample Application: Dissolve the partially purified product in a minimal amount of a volatile solvent (e.g., dichloromethane) and apply it as a thin, uniform line across the origin of the TLC plate.

-

Development: Develop the plate in a chamber saturated with a solvent system of chloroform:hexane:ether (10:10:1).

-

Visualization and Isolation: After development, visualize the separated bands under UV light. Scrape the silica gel corresponding to the orange product band from the plate.

-

Extraction: Extract the product from the silica gel by washing with a polar solvent such as ethyl acetate or methanol.

-

Final Product: Filter the silica gel and evaporate the solvent from the filtrate to obtain the pure this compound.

Crystallization of this compound

Crystallization can be employed as a final purification step and to obtain the product in a stable, solid form. For hydrophobic molecules like ubiquinones, crystallization is typically achieved by slow evaporation from a suitable organic solvent or by cooling a saturated solution.[3]

Experimental Protocol (General Procedure):

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexane, ethanol, or a mixture).

-

Cooling: Slowly cool the saturated solution to room temperature, and then further to 4°C or -20°C to induce crystallization.

-

Crystal Collection: Collect the crystals by filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Synthesis Yields

| Reaction Step | Starting Material | Product | Reported Yield (%) |

| Precursor Synthesis | 3,4,5-Trimethoxytoluene | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | 90[1] |

| This compound Synthesis | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | This compound | 43 |

Table 2: Product Specifications

| Property | Value |

| Molecular Formula | C₁₉H₃₀O₄ |

| Molecular Weight | 322.44 g/mol |

| Purity (by HPLC) | ≥97% |

| Appearance | Yellow to orange solid |

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the chemical synthesis of this compound.

Caption: Workflow for the purification of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the chemical synthesis and purification of this compound. By following the outlined protocols, researchers can reliably produce high-purity this compound essential for conducting rigorous studies in mitochondrial bioenergetics and related fields. The provided quantitative data and visual workflows serve as valuable resources for planning and executing these chemical procedures. The importance of meticulous purification cannot be overstated, as the presence of impurities can significantly impact experimental outcomes. The methods described herein, when executed with care, will yield a product suitable for the most demanding research applications.

References

Decylubiquinone as a Substrate for Mitochondrial Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylubiquinone, a synthetic analog of the endogenous electron carrier coenzyme Q10 (CoQ10), serves as a valuable tool in the study of mitochondrial respiratory chain function. Its shorter decyl chain allows for greater water solubility compared to CoQ10, facilitating its use in in vitro assays. This technical guide provides an in-depth overview of this compound's role as a substrate for mitochondrial complexes I, II, and III, complete with quantitative data, detailed experimental protocols, and pathway visualizations. Understanding the kinetics and interactions of this compound is crucial for researchers investigating mitochondrial bioenergetics, mitochondrial dysfunction in disease, and for the development of therapeutic agents targeting the electron transport chain.

This compound and Mitochondrial Electron Transport

This compound participates in the mitochondrial electron transport chain (ETC) by accepting electrons from Complex I and Complex II and transferring them to Complex III. In its oxidized form, this compound acts as an electron acceptor, being reduced to decylubiquinol. This reduced form then serves as an electron donor for Complex III.

Caption: Electron flow from Complexes I and II to Complex IV via this compound and cytochrome c.

Quantitative Data: Michaelis-Menten Kinetics

The following table summarizes the available kinetic parameters for this compound and its reduced form, decylubiquinol, with mitochondrial complexes from bovine heart mitochondria. These values are essential for designing experiments and interpreting results.

| Mitochondrial Complex | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Complex I | This compound | ~20-60 | Not explicitly stated | [1] |

| Complex II | This compound | 12.14 | 0.133 (µmol/min/mg) | [2] |

| Complex III | Decylubiquinol | 5.1 | 0.0609 (µmol/min/mg) | [2] |

Note: The Km for this compound with Complex I can be influenced by the presence of endogenous CoQ10.[1] The Vmax values for Complexes II and III were converted from µmol/s to nmol/min for consistency, assuming a direct conversion is appropriate for the context of the original data.

Interaction with Mitochondrial Complexes

Complex I (NADH:Ubiquinone Oxidoreductase)

This compound serves as an artificial electron acceptor for Complex I, facilitating the measurement of its activity by monitoring the oxidation of NADH.[3] However, a critical consideration is the dual role of the this compound/decylubiquinol couple. While oxidized this compound is a substrate, its reduced form, decylubiquinol, can act as a potent inhibitor of Complex I.[4] This inhibition is thought to occur through binding to the quinone reduction site, thereby blocking the entry of the oxidized substrate.

To circumvent this inhibitory effect in experimental settings, it is crucial to maintain this compound in its oxidized state. This can be achieved by using a terminal electron acceptor in the assay system that rapidly re-oxidizes decylubiquinol.

Complex II (Succinate Dehydrogenase)

Complex II catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone. This compound is an effective substrate for Complex II, allowing for the measurement of its succinate-quinone reductase (SQR) activity.[5] Assays typically measure the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is in turn reduced by the decylubiquinol produced by Complex II.

Complex III (Cytochrome bc1 Complex)

Complex III, also known as ubiquinol-cytochrome c reductase, accepts electrons from the reduced quinone pool and transfers them to cytochrome c. Decylubiquinol, the reduced form of this compound, is an excellent substrate for Complex III.[6] The activity of Complex III is commonly assayed by monitoring the reduction of cytochrome c, which is dependent on the presence of decylubiquinol.

Experimental Protocols

Measurement of Complex I Activity

This protocol is adapted from commercially available kits and published literature, designed to measure the activity of Complex I in isolated mitochondria using this compound as an electron acceptor.[7]

Principle: Complex I oxidizes NADH to NAD+ and reduces this compound to decylubiquinol. The decylubiquinol is then re-oxidized by a dye, leading to a measurable change in absorbance. The specific activity of Complex I is determined by subtracting the rotenone-insensitive rate from the total rate.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2, 2.5 mg/mL BSA (fatty acid-free)

-

NADH solution: 10 mM in water

-

This compound solution: 10 mM in DMSO

-

Complex I Dye (e.g., DCPIP): 2 mM in water

-

Rotenone solution: 2 mM in DMSO

-

Antimycin A solution: 2 mg/mL in ethanol

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, 2 µM antimycin A, and 100 µM this compound.

-

Add isolated mitochondria (typically 10-50 µg of protein) to the reaction mixture.

-

To measure the rotenone-insensitive rate, add 2 µM rotenone to a parallel set of reactions and incubate for 5 minutes.

-

Initiate the reaction by adding 100 µM NADH.

-

Immediately monitor the decrease in absorbance of the Complex I dye at the appropriate wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.

-

Calculate the rate of dye reduction. The Complex I activity is the difference between the rates in the absence and presence of rotenone.

Caption: Workflow for the determination of mitochondrial Complex I activity.

Measurement of Complex II Activity

This protocol measures the succinate-quinone reductase activity of Complex II.

Principle: Complex II oxidizes succinate and reduces this compound. The resulting decylubiquinol reduces DCPIP, causing a decrease in its absorbance at 600 nm.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2

-

Succinate solution: 1 M in water

-

This compound solution: 10 mM in DMSO

-

DCPIP solution: 2 mM in water

-

Rotenone solution: 2 mM in DMSO

-

Antimycin A solution: 2 mg/mL in ethanol

-

Potassium cyanide (KCN) solution: 0.5 M in water

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, 2 µM rotenone, 2 µM antimycin A, and 2 mM KCN.

-

Add 50 µM DCPIP and 100 µM this compound.

-

Add isolated mitochondria (10-50 µg of protein).

-

Initiate the reaction by adding 20 mM succinate.

-

Monitor the decrease in absorbance at 600 nm.

-

The specific activity is calculated from the rate of DCPIP reduction.

Caption: Workflow for the determination of mitochondrial Complex II activity.

Measurement of Complex III Activity

This protocol measures the ubiquinol-cytochrome c reductase activity of Complex III.

Principle: Decylubiquinol donates electrons to Complex III, which in turn reduces cytochrome c. The rate of cytochrome c reduction is monitored spectrophotometrically at 550 nm.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 25 mM potassium phosphate, pH 7.5, 1 mM EDTA

-

Cytochrome c (oxidized) solution: 10 mg/mL in water

-

This compound solution: 10 mM in DMSO

-

Sodium borohydride (NaBH4) solution: 50 mg/mL in 10 mM NaOH (prepare fresh)

-

Rotenone solution: 2 mM in DMSO

-

Potassium cyanide (KCN) solution: 0.5 M in water

-

Antimycin A solution: 2 mg/mL in ethanol

Preparation of Decylubiquinol:

-

To 100 µL of 10 mM this compound in DMSO, add 10 µL of freshly prepared NaBH4 solution.

-

Vortex briefly and incubate for 5 minutes at room temperature. The solution should become colorless.

-

This reduced decylubiquinol solution should be used immediately.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, 2 µM rotenone, and 2 mM KCN.

-

Add 50 µM oxidized cytochrome c.

-

Add isolated mitochondria (5-20 µg of protein).

-

Initiate the reaction by adding 50 µM freshly prepared decylubiquinol.

-

Monitor the increase in absorbance at 550 nm.

-

To determine the specific activity, subtract the rate of an antimycin A-inhibited parallel reaction.

Caption: Workflow for the preparation of decylubiquinol and determination of Complex III activity.

Conclusion

This compound is an indispensable tool for the functional characterization of mitochondrial respiratory chain complexes. Its properties as a substrate for Complexes I, II, and III allow for the specific and quantitative assessment of their enzymatic activities. A thorough understanding of its kinetics, particularly the dual substrate/inhibitor role at Complex I, is paramount for accurate experimental design and data interpretation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of mitochondrial function and dysfunction.

References

- 1. Steady-state kinetics of the reduction of coenzyme Q analogs by complex I (NADH:ubiquinone oxidoreductase) in bovine heart mitochondria and submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

Unveiling the Double-Edged Sword: A Technical Guide to the Pro-oxidant Potential of Decylubiquinone

For Researchers, Scientists, and Drug Development Professionals

Decylubiquinone, a synthetic analog of Coenzyme Q10, is widely recognized for its antioxidant properties, primarily as a scavenger of mitochondrial reactive oxygen species (ROS). However, emerging evidence reveals a more complex redox character, suggesting that under specific cellular conditions, this compound can paradoxically exhibit pro-oxidant activity. This technical guide delves into the mechanisms and conditions governing this switch, providing a comprehensive overview for researchers exploring its therapeutic potential, particularly in oncology where inducing oxidative stress in cancer cells is a promising strategy.

The Duality of this compound: From Antioxidant to Pro-oxidant

This compound's function is intricately linked to the mitochondrial electron transport chain (ETC). In its reduced form, decylubiquinol, it acts as an electron carrier, transferring electrons from Complex I or II to Complex III. Its antioxidant activity stems from its ability to scavenge superoxide radicals generated, for instance, at the Qo site of Complex III.[1]

However, the pro-oxidant potential of this compound emerges primarily from its interaction with Complex I. Under conditions of a highly reduced ubiquinone pool or when the distal part of the ETC is inhibited, this compound can undergo redox cycling at the flavin site of Complex I. This process involves the univalent reduction of this compound to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (O₂⁻).[2] The reduced form, decylubiquinol, has also been shown to impede the activity of Complex I, which could further contribute to electron leakage and ROS production.[3]

Conditions Favoring Pro-oxidant Activity:

-

Mitochondrial Dysfunction: In pathological states characterized by impaired ETC function, the resulting electron backup can promote the reduction of this compound at Complex I and subsequent superoxide generation.

-

Presence of ETC Inhibitors: Pharmacological inhibition of downstream ETC complexes (e.g., with antimycin A) can artificially create a highly reduced state, potentiating the pro-oxidant effect of ubiquinone analogs.

-

High NADH/NAD+ Ratio: An elevated ratio of NADH to NAD+ within the mitochondrial matrix favors the reduction of the Complex I flavin, a prerequisite for superoxide production.[4]

-

High Concentrations of this compound: While lower concentrations may be effectively managed by cellular antioxidant systems, higher concentrations could overwhelm these defenses and lead to a net pro-oxidant effect.

Signaling Pathways Modulated by this compound-Induced ROS